1-(1-乙基-1H-1,2,3-三唑-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

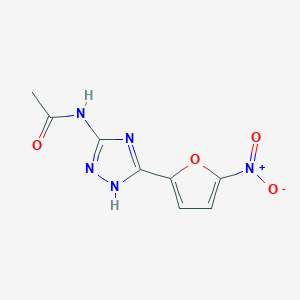

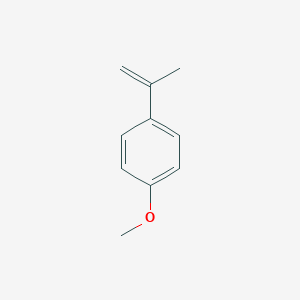

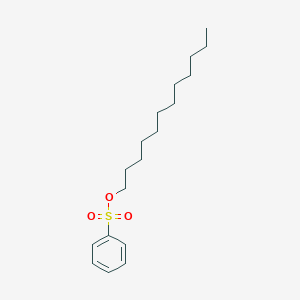

“1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known to play a vital role in pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis

The chemical reactions involving 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involve reactions with benzaldehydes to give the corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .科学研究应用

合成和表征

1-(1-乙基-1H-1,2,3-三唑-4-基)乙酮参与了各种合成途径,产生具有潜在生物活性的化合物。例如,它已被用于合成具有抗菌活性的取代1,2,3-三唑,通过1,3-偶极环加成反应。这些合成的化合物通过红外光谱、核磁共振和质谱等技术进行了表征,突显了它们在抗菌应用中的潜力(Holla et al., 2005)。

抗菌和抗真菌活性

多项研究合成并测试了1,2,3-三唑衍生物,包括从1-(1-乙基-1H-1,2,3-三唑-4-基)乙酮衍生的化合物,用于抗菌和抗真菌活性。报道了新的抗真菌1,2,4-三唑,在体外对酵母菌和丝状真菌显示出显著活性,表明这类化合物在开发抗真菌剂中的作用(Eto et al., 2000)。

缓蚀

1-(1-乙基-1H-1,2,3-三唑-4-基)乙酮的应用延伸到缓蚀领域。一项关于合成和比较研究新型三唑衍生物作为盐酸介质中轻钢缓蚀剂的研究显示出有希望的结果。通过核磁共振和傅里叶变换红外光谱表征的合成化合物表现出高缓蚀效率,表明它们在工业应用中作为缓蚀剂的潜力(Jawad et al., 2020)。

药物发现和制药研究

在制药研究领域,1-(1-乙基-1H-1,2,3-三唑-4-基)乙酮衍生物已被探索其在药物发现中的潜力。例如,从这一关键中间体合成的化合物已被评估其细胞毒性和潜在的抗癌活性,展示了在设计新型治疗剂方面的广泛应用(Rashdan et al., 2021)。

未来方向

The future directions for research on 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors against other enzymes. Additionally, further investigation on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) could provide valuable information for their potential use as therapeutic agents .

属性

IUPAC Name |

1-(1-ethyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMSNXYVWPTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)